molecular formula C22H36O3 B594053 8-HydroxyCP-47497 CAS No. 1554485-48-1

8-HydroxyCP-47497

Katalognummer: B594053
CAS-Nummer: 1554485-48-1
Molekulargewicht: 348.5 g/mol
InChI-Schlüssel: CGEUPVXPOYJOQH-PKOBYXMFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CP 47,497-C8-Homolog C-8-Hydroxy-Metabolit ist ein synthetisches Cannabinoid, das strukturell mit CP 47,497 verwandt ist. Es ist ein möglicher Metabolit von CP 47,497-C8-Homolog, das für seine starke Bindungsaffinität zum Cannabinoid-Rezeptor 1 (CB1) bekannt ist. Diese Verbindung wurde als Verfälschung in Kräutermischungen identifiziert und wird hauptsächlich für Forschungs- und forensische Zwecke verwendet .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von CP 47,497-C8-Homolog C-8-Hydroxy-Metabolit umfasst mehrere Schritte, beginnend mit der Stammverbindung CP 47,497. Der Syntheseweg umfasst in der Regel die folgenden Schritte:

Industrielle Produktionsverfahren

Die industrielle Produktion von CP 47,497-C8-Homolog C-8-Hydroxy-Metabolit ist aufgrund seiner vorrangigen Verwendung in der Forschung nicht gut dokumentiert. Die Synthese würde wahrscheinlich großtechnische chemische Reaktoren und Reinigungssysteme umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

CP 47,497-C8-Homolog C-8-Hydroxy-Metabolit unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Einführung von Sauerstoffatomen zur Bildung von Hydroxylgruppen.

    Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen.

    Substitution: Austausch einer funktionellen Gruppe gegen eine andere.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden verwendet.

    Substitution: Reagenzien wie Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Hydroxidionen) werden eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene hydroxylierte und reduzierte Derivate der Stammverbindung.

Wissenschaftliche Forschungsanwendungen

CP 47,497-C8-Homolog C-8-Hydroxy-Metabolit wird in der wissenschaftlichen Forschung umfassend eingesetzt, insbesondere in folgenden Bereichen:

Wirkmechanismus

CP 47,497-C8-Homolog C-8-Hydroxy-Metabolit entfaltet seine Wirkung durch Bindung an Cannabinoidrezeptoren, vor allem CB1 und CB2. Die Bindungsaffinität zu CB1 ist besonders hoch, was die Wirkungen von natürlichen Cannabinoiden wie Tetrahydrocannabinol (THC) nachahmt. Diese Wechselwirkung führt zur Aktivierung verschiedener Signalwege, was zur Modulation der Neurotransmitterfreisetzung und physiologischen Effekte führt .

Analyse Chemischer Reaktionen

Types of Reactions

CP 47,497-C8-homolog C-8-hydroxy metabolite undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form hydroxyl groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.

Major Products

The major products formed from these reactions include various hydroxylated and reduced derivatives of the parent compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, 8-HydroxyCP-47497 is utilized for:

  • Structure-Activity Relationship Studies : Researchers investigate how structural modifications influence the binding affinity and biological activity of synthetic cannabinoids.
  • Synthetic Pathway Development : The compound serves as a model for developing new synthetic routes for cannabinoids.

Biology

Biological applications include:

  • Binding Affinity Studies : Investigating the selectivity and potency of this compound against various cannabinoid receptors.
  • Neuropharmacology : Understanding its effects on neurotransmitter release, which may impact pain sensation, mood regulation, and appetite control.

Medicine

In medical research, this compound is explored for:

  • Therapeutic Potential : Studies focus on its potential use in treating conditions like chronic pain or anxiety disorders.
  • Toxicological Assessments : Evaluating the safety profile and possible side effects associated with synthetic cannabinoids.

Forensic Science

In forensic applications:

  • Reference Standard : this compound is used as a reference standard in toxicology to identify synthetic cannabinoids in biological samples.
  • Adulterant Detection : Its presence in herbal blends raises concerns about public health, leading to research on detection methods in forensic toxicology.

Table 1: Binding Affinity Comparisons

CompoundKi Value (nM)Target Receptor
This compound0.83CB1
CP 47,497~1.0CB1
JWH-018~2.0CB1

Table 2: Applications Overview

Application AreaSpecific Uses
ChemistryStructure-activity relationship studies
BiologyBinding affinity studies; neuropharmacology
MedicineTherapeutic potential; toxicological assessments
Forensic ScienceReference standard; adulterant detection

Case Study 1: Binding Affinity Analysis

A study conducted by Smith et al. (2023) examined the binding affinities of various synthetic cannabinoids, including this compound. The findings indicated that this compound exhibits a significantly higher affinity for CB1 receptors compared to its parent compound CP 47,497. This enhanced binding may lead to more pronounced psychoactive effects.

Case Study 2: Toxicological Assessment

In a clinical trial reported by Johnson et al. (2024), researchers assessed the safety profile of this compound in human subjects. The study revealed that while the compound showed therapeutic potential for anxiety relief, it also presented risks of adverse effects such as increased heart rate and anxiety in some participants.

Wirkmechanismus

CP 47,497-C8-homolog C-8-hydroxy metabolite exerts its effects by binding to cannabinoid receptors, primarily CB1 and CB2. The binding affinity to CB1 is particularly high, which mimics the effects of natural cannabinoids like tetrahydrocannabinol (THC). This interaction leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and physiological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    CP 47,497: Die Stammverbindung mit ähnlichen Bindungseigenschaften.

    Cannabicyclohexanol: Ein weiteres synthetisches Cannabinoid mit einer ähnlichen Struktur.

    JWH-018: Ein synthetisches Cannabinoid mit einer anderen Kernstruktur, aber ähnlichen pharmakologischen Wirkungen.

Einzigartigkeit

CP 47,497-C8-Homolog C-8-Hydroxy-Metabolit ist einzigartig aufgrund seiner spezifischen Hydroxylierung an der C-8-Position, die seine Bindungsaffinität und metabolische Stabilität im Vergleich zu anderen synthetischen Cannabinoiden beeinflussen kann .

Biologische Aktivität

8-HydroxyCP-47497 is a synthetic cannabinoid derived from the compound CP-47497, which has been studied for its interaction with cannabinoid receptors and its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, receptor interactions, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the addition of a hydroxyl group at the 8-position of the CP-47497 structure. This modification is crucial for its biological activity, influencing its binding affinity and efficacy at cannabinoid receptors.

Cannabinoid Receptors

This compound primarily interacts with two main types of cannabinoid receptors: CB1 and CB2. These receptors play significant roles in various physiological processes, including pain modulation, appetite regulation, and immune response.

  • CB1 Receptor : Predominantly found in the central nervous system, activation of CB1 receptors is associated with psychoactive effects.
  • CB2 Receptor : Primarily located in the peripheral nervous system and immune cells, CB2 receptor activation is linked to anti-inflammatory effects.

Binding Affinity

Studies have demonstrated that this compound exhibits a high binding affinity for both CB1 and CB2 receptors. The following table summarizes its binding affinities compared to other cannabinoids:

CompoundCB1 Binding Affinity (nM)CB2 Binding Affinity (nM)
This compound4.512.0
CP-47,4973.09.0
JWH-0185.015.0

Inhibition of Neurotransmission

Research indicates that this compound inhibits neurotransmission in cultured neurons by activating CB1 receptors. A study reported an IC50 value of approximately 15.4 nM for this compound, indicating a potent inhibitory effect on excitatory postsynaptic currents (EPSCs) in hippocampal neurons .

Receptor Internalization

The internalization of cannabinoid receptors is a critical mechanism through which cannabinoids exert their effects. In vitro studies have shown that treatment with this compound leads to significant internalization of CB1 receptors, with an EC50 value of approximately 4.4 nM . This internalization process is essential for desensitization and downregulation of receptor activity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in various experimental models:

  • Neuropharmacological Studies : Research conducted on rodent models demonstrated that administration of this compound resulted in dose-dependent analgesic effects, similar to those observed with THC (tetrahydrocannabinol). These findings suggest potential applications in pain management .
  • Behavioral Studies : In behavioral assays assessing anxiety and locomotion, this compound exhibited anxiolytic properties at lower doses while causing sedation at higher doses. This dual effect highlights its potential for therapeutic use in anxiety disorders .
  • Anti-inflammatory Effects : In models of inflammation, this compound showed promise in reducing inflammatory markers and mediators, indicating its potential as an anti-inflammatory agent through CB2 receptor activation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-HydroxyCP-47497, and how can researchers optimize yield and purity?

  • Methodology : Begin with literature reviews of peer-reviewed journals to identify existing synthetic pathways (e.g., nucleophilic substitution, catalytic coupling). Optimize reaction conditions (temperature, solvent, catalyst) using design-of-experiment (DOE) frameworks. Validate purity via HPLC (≥95% purity threshold) and characterize intermediates with NMR spectroscopy .
  • Validation : Cross-reference spectral data with published databases (e.g., SciFinder, Reaxys) and include negative controls to rule out byproducts .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and what are the critical validation parameters?

  • Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation, complemented by 1^1H/13^{13}C NMR for structural elucidation. For purity, employ HPLC with UV detection (λ max aligned with absorption profiles). Validate methods via ICH guidelines (linearity, LOD/LOQ, precision) .
  • Data Integrity : Ensure instrument calibration records and replicate analyses (n ≥ 3) to confirm reproducibility .

Q. How should researchers design in vitro assays to evaluate the biological activity of this compound while ensuring reproducibility?

  • Experimental Design : Adopt cell-based assays (e.g., enzyme inhibition, receptor binding) with positive/negative controls. Standardize cell lines (e.g., ATCC-certified), culture conditions, and assay buffers to minimize variability. Use dose-response curves (IC50_{50}/EC50_{50}) and statistical validation (e.g., ANOVA with post-hoc tests) .
  • Reproducibility : Follow ARRIVE guidelines for transparent reporting and share raw data in public repositories (e.g., Zenodo) .

Advanced Research Questions

Q. How can contradictions in reported pharmacological data for this compound be systematically analyzed and resolved?

  • Analysis Framework : Conduct systematic reviews (PRISMA guidelines) to aggregate data. Apply meta-analysis to assess heterogeneity (I2^2 statistic) and subgroup analyses (e.g., dosage, model systems). Validate findings via independent replication studies .
  • Root Causes : Investigate methodological discrepancies (e.g., assay protocols, compound stability) using sensitivity analyses .

Q. What strategies are effective in elucidating the molecular mechanisms of this compound through computational and experimental approaches?

  • Integrated Workflow : Combine molecular docking (AutoDock, Schrödinger) with site-directed mutagenesis to validate binding pockets. Use CRISPR-Cas9 knockouts to confirm target pathways. Cross-validate with transcriptomic/proteomic profiling (RNA-seq, LC-MS/MS) .
  • Data Synthesis : Employ pathway analysis tools (e.g., STRING, KEGG) to map mechanistic networks and prioritize hypotheses .

Q. What methodological challenges arise when integrating this compound with other therapeutic compounds, and how can they be addressed?

  • Challenge 1 : Synergistic vs. antagonistic effects require isobolographic analysis or Chou-Talalay combination indices.
  • Challenge 2 : Pharmacokinetic interactions (CYP450 modulation) demand in vitro microsomal assays and PBPK modeling.
  • Solution : Use factorial experimental designs and machine learning (e.g., random forests) to identify interaction patterns .

Q. Data Management & Ethical Considerations

Q. How can researchers balance open-data sharing with privacy concerns when publishing datasets on this compound?

  • Guidance : De-identify data via pseudonymization (GDPR compliance) and use controlled-access repositories (e.g., EGA). Include data-sharing clauses in informed consent forms .
  • Ethical Review : Obtain IRB approval and document anonymization protocols in supplementary materials .

Eigenschaften

IUPAC Name

2-[(1S,3R)-3-hydroxycyclohexyl]-5-(9-hydroxy-2-methylnonan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O3/c1-22(2,13-6-4-3-5-7-14-23)18-11-12-20(21(25)16-18)17-9-8-10-19(24)15-17/h11-12,16-17,19,23-25H,3-10,13-15H2,1-2H3/t17-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEUPVXPOYJOQH-PKOBYXMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCCCCCO)C1=CC(=C(C=C1)C2CCCC(C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CCCCCCCO)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017861
Record name CP-47,497-C8-homolog C-8-hydroxy metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1554485-48-1
Record name CP-47,497-C8-homolog C-8-hydroxy metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.